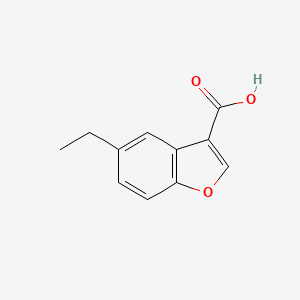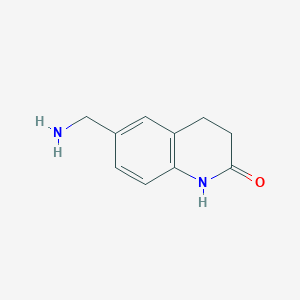![molecular formula C9H12BrN5 B1528838 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1482956-17-1](/img/structure/B1528838.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
Overview
Description
“5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is represented by the InChI Code: 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .
Chemical Reactions Analysis
While specific chemical reactions involving “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” were not found in the retrieved papers, pyrazole derivatives are known to undergo various reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The compound “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” has a boiling point of 207°C . It is solid in physical form and is stored at ambient temperature .
Scientific Research Applications
Synthesis and Antioxidant Properties
Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with the specified chemical, have been synthesized and evaluated for their antioxidant properties. A study by Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. These compounds were assessed for in vivo analgesic and in vitro antioxidant activities, revealing significant properties in both domains (Karrouchi et al., 2016).
Photographic Application
Another fascinating application involves the use of 1H-Pyrazolo[1,5-b][1,2,4]triazole derivatives in the photographic industry. Shimada et al. (2006) described the synthesis of a novel heterocyclic magenta dye-forming coupler for color photographic use. This compound demonstrates the versatility of triazole and pyrazole derivatives in developing new materials for color imaging technologies (Shimada et al., 2006).
Antimicrobial and Anticancer Activity
The synthesis and biological evaluation of pyrazole-1,2,4-triazole hybrids have also been explored, with a focus on their potential antimicrobial and anticancer activities. Mallisetty et al. (2022) synthesized a series of 1,2,4-triazole linked to pyrazole derivatives, assessing their antibacterial and anticancer efficacy. The study revealed that some compounds exhibited potent cytotoxicity against specific cancer cell lines, highlighting the therapeutic potential of these chemical frameworks (Mallisetty et al., 2022).
Molecular Structure Investigations
The structural and molecular investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted to understand the intermolecular interactions that govern their molecular packing. Shawish et al. (2021) utilized X-ray crystallography along with Hirshfeld and DFT calculations to analyze these interactions, offering insights into the chemical and physical properties of these compounds (Shawish et al., 2021).
Antimicrobial Properties of Phenylpyrazole Derivatives
Furthermore, Farag et al. (2008) explored the antimicrobial properties of new N-phenylpyrazole derivatives, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of pyrazole and triazole derivatives in developing new antimicrobial agents (Farag et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDEXPFMANZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC=NN2C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



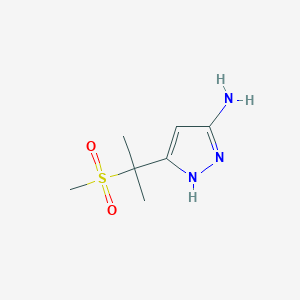
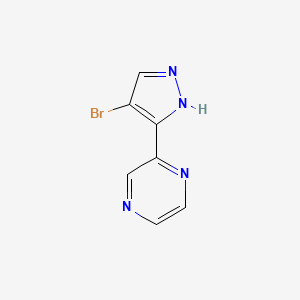
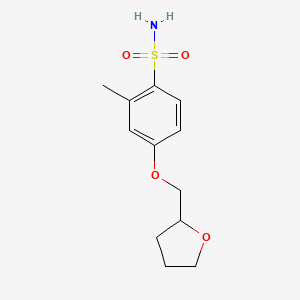
![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
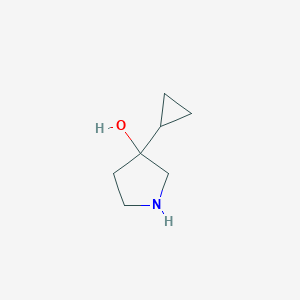
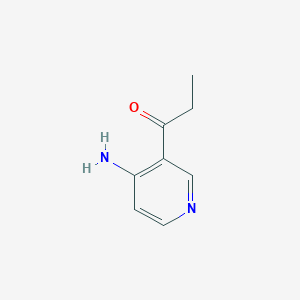
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
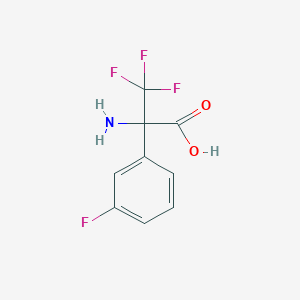
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
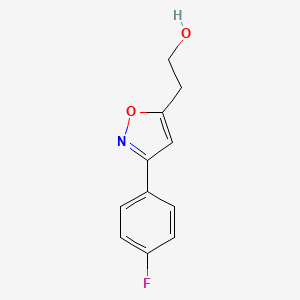
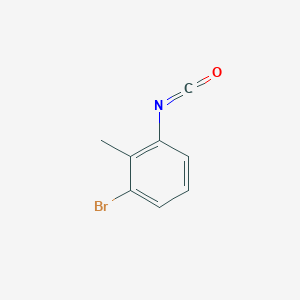
![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
